molecular formula C12H20N2O B2547779 6,6-Dimethyl-1-propan-2-yl-4-prop-2-ynylpiperazin-2-one CAS No. 1436044-50-6

6,6-Dimethyl-1-propan-2-yl-4-prop-2-ynylpiperazin-2-one

Cat. No. B2547779
CAS RN: 1436044-50-6
M. Wt: 208.305
InChI Key: IFRKYKGHJKLAQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives is well-documented in the literature. For instance, the preparation of 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one involves starting from 1H-indole and using 4-(1-pyrrolidino)pyridine to remove the chloroacetyl moiety from a chloroacetic acid ester . Another synthesis pathway describes the creation of trans-1-amino-4-benzyl-2,6-dimethylpiperazine through the condensation of N-benzyl-1,2-propanediamine with α-bromopropionate followed by thermal cyclization and reduction . These methods could potentially be adapted for the synthesis of 6,6-Dimethyl-1-propan-2-yl-4-prop-2-ynylpiperazin-2-one by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized using various spectroscopic techniques and theoretical calculations. For example, the crystal structure of a novel piperazine derivative was determined using X-ray single crystal diffraction, and theoretical studies were conducted using DFT calculations . Similarly, the molecular structure and parameters of 2,6-dimethylpiperazine-1,4-diium oxalate oxalic acid were optimized using Gaussian 09 software, with the results compared to XRD data . These approaches could be applied to determine the molecular structure of 6,6-Dimethyl-1-propan-2-yl-4-prop-2-ynylpiperazin-2-one.

Chemical Reactions Analysis

The reactivity of piperazine derivatives can be inferred from studies on similar compounds. For instance, the reactivity of 2,6-dimethylpiperazine-1,4-diium oxalate oxalic acid was investigated through molecular docking studies to find potential inhibitors for cancer and epilepsy treatment . The chemical reactions of piperazine derivatives can also be studied through their interaction with DNA, as demonstrated by the binding studies of a piperazine derivative with DNA . These analyses provide a foundation for understanding the chemical reactions that 6,6-Dimethyl-1-propan-2-yl-4-prop-2-ynylpiperazin-2-one might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be explored through experimental and computational methods. The compound 2,6-dimethylpiperazine-1,4-diium oxalate oxalic acid was characterized by IR, 13C NMR, UV-visible spectroscopy, and DFT calculations, revealing insights into noncovalent interactions, charge exchange, and molecular reactive sites . These techniques could be used to analyze the physical and chemical properties of 6,6-Dimethyl-1-propan-2-yl-4-prop-2-ynylpiperazin-2-one, including its solubility, melting point, and reactivity.

Scientific Research Applications

Heterocyclic Derivative Syntheses

Research indicates that compounds similar to 6,6-Dimethyl-1-propan-2-yl-4-prop-2-ynylpiperazin-2-one can be used in the synthesis of various heterocyclic derivatives. For example, Bacchi et al. (2005) discussed the synthesis of tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives using similar compounds under oxidative carbonylation conditions. This process is significant in creating compounds with potential applications in pharmaceuticals and material science (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

Photophysical Study in Aqueous Mixtures

Compounds structurally similar to 6,6-Dimethyl-1-propan-2-yl-4-prop-2-ynylpiperazin-2-one have been studied for their photophysical behavior. Moreno Cerezo et al. (2001) examined probes like acrylodan and prodan in various solvents, contributing to understanding their properties in biological systems. This kind of research is crucial for developing new diagnostic tools and sensors in biochemistry (Moreno Cerezo, Corrales Rocafort, Sevilla Sierra, Garcia-Blanco, Oliva, & Catalán Sierra, 2001).

Molecular Structure and Hydrogen Bonding Studies

Dega-Szafran et al. (2002) conducted studies on molecular structure, hydrogen bonding, and basicity of N,N'-dimethylpiperazine betaines and their hydrohalides. Such research helps in understanding the molecular interactions and stability of compounds, which is valuable in the field of crystallography and material science (Dega-Szafran, Jaskólski, Kurzyca, Barczyński, & Szafran, 2002).

Antimicrobial Agents Synthesis

Research has also been conducted on synthesizing antimicrobial agents using derivatives of piperazines. Uno et al. (1993) studied the metabolism of novel pyridone carboxylic acids with piperazine derivatives, highlighting the potential of these compounds in developing new antimicrobial drugs (Uno, Okuno, Kawakami, Sakamoto, & Tsukamoto, 1993).

X-ray and NMR Studies

Studies involving X-ray diffraction and NMR spectroscopy have been used to analyze compounds similar to 6,6-Dimethyl-1-propan-2-yl-4-prop-2-ynylpiperazin-2-one. For instance, Dega-Szafran et al. (2006) conducted studies on the complex of 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid, providing insights into molecular interactions and structural configurations (Dega-Szafran, Katrusiak, & Szafran, 2006).

properties

IUPAC Name

6,6-dimethyl-1-propan-2-yl-4-prop-2-ynylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-6-7-13-8-11(15)14(10(2)3)12(4,5)9-13/h1,10H,7-9H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRKYKGHJKLAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)CN(CC1(C)C)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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